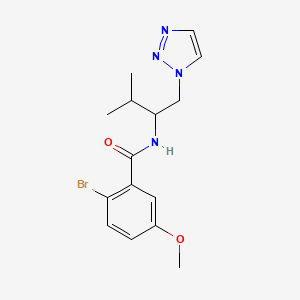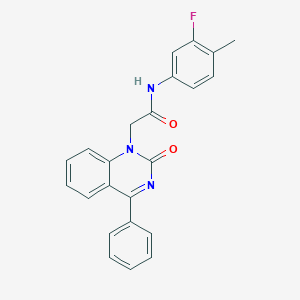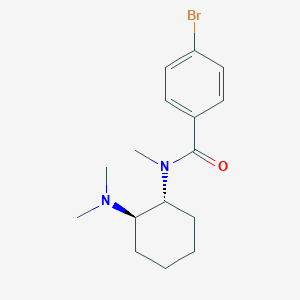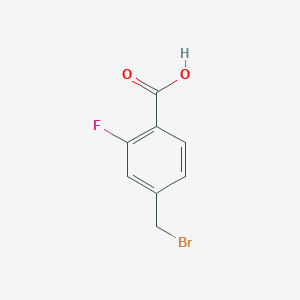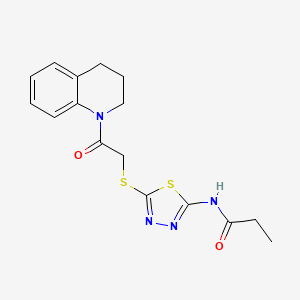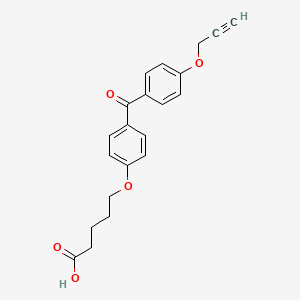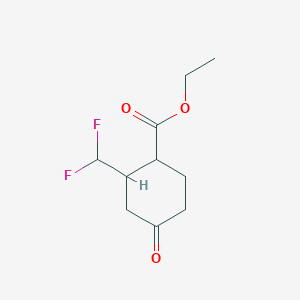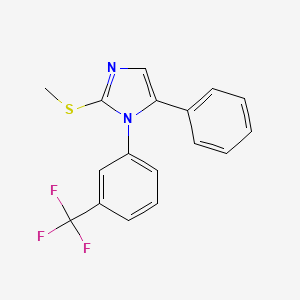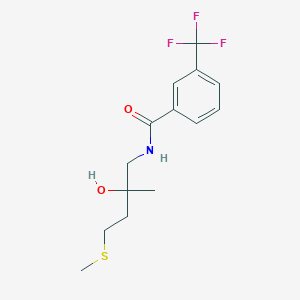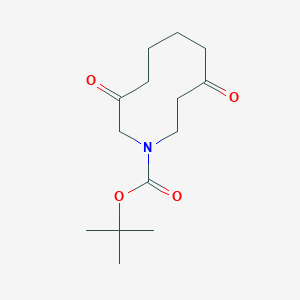
Tert-butyl 3,8-dioxoazecane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3,8-dioxoazecane-1-carboxylate is a chemical compound . It is used in the preparation of substituted pyrrolo [2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H23NO4/c1-14(2,3)19-13(18)15-9-8-11(16)6-4-5-7-12(17)10-15/h4-10H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.34 . It is stored at a temperature of 4 degrees Celsius . It is an oil .Scientific Research Applications
Metal-free C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones
A study by Xie et al. (2019) showcases the use of tert-butyl carbazate in a metal- and base-free condition for the efficient preparation of various quinoxaline-3-carbonyl compounds. This process exemplifies the role of tert-butyl esters in facilitating alkoxycarbonylation reactions, contributing to the synthesis of bioactive compounds and synthetic drugs with quinoxaline motifs, underlining the importance of such ester groups in enhancing reaction efficiency and scalability in organic synthesis (Xie et al., 2019).
Nucleophilic Substitutions and Radical Reactions
Tert-butyl phenylazocarboxylates, as described by Jasch et al. (2012), serve as versatile building blocks in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, demonstrating the tert-butyl esters' role in facilitating various chemical transformations. Such reactivity paves the way for modifications and functionalizations crucial in the synthesis of complex organic molecules (Jasch et al., 2012).
Intermediate in Metal Chelator Synthesis
Jagadish et al. (2011) highlight the use of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane as an intermediate in preparing medically significant DO3A and DOTA metal chelators. This application underscores the tert-butyl esters' importance in producing key intermediates for developing diagnostic and therapeutic agents, emphasizing their role in the synthesis of complex chelating agents (Jagadish et al., 2011).
tert-Butoxycarbonylation Reagent Development
The development of novel tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) by Saito et al. (2006), demonstrates the tert-butyl esters' versatility in organic synthesis. BBDI facilitates the chemoselective tert-butoxycarbonylation of acidic proton-containing substrates under mild conditions, illustrating the critical role of tert-butyl esters in protecting group strategies and synthetic methodology enhancement (Saito et al., 2006).
properties
IUPAC Name |
tert-butyl 3,8-dioxoazecane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-9-8-11(16)6-4-5-7-12(17)10-15/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUVUUNDMBFHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CCCCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-3-nitrobenzoate](/img/structure/B2868423.png)

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)
